molecular formula C9H10N2O2 B1279879 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 870064-81-6

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one

Cat. No. B1279879
M. Wt: 178.19 g/mol
InChI Key: UHRVKUQPJJFREE-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Activity

  • 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one and its derivatives are studied for their potential in various biological applications. Recent research has focused on developing new methods for synthesizing these compounds due to their relevance in biology and medication. For example, a study by 詹淑婷 (2012) explores innovative synthesis methods of 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material, leading to several new derivatives with potential biological applications (詹淑婷, 2012).

Antimicrobial Properties

  • Various studies have shown the antimicrobial properties of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one derivatives. For instance, Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives showing potency against Gram-positive and Gram-negative bacteria, and some effectiveness against fungi. The presence of fluorine atoms in certain compounds enhanced their antimicrobial properties (Fang et al., 2011). Another study by Bollu et al. (2017) synthesized triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, which displayed significant antimicrobial activities validated by molecular docking studies (Bollu et al., 2017).

Synthesis Techniques

  • Advanced synthesis techniques have been explored for creating derivatives of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one. Meng et al. (2013) employed microwave irradiation for the synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones, showcasing a fast and efficient method for obtaining these compounds with potential synthetic and pharmacological interest (Meng et al., 2013).

Safety And Hazards



  • No specific safety and hazard information was found for “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. However, it’s important to handle all chemicals with appropriate safety precautions.


Future Directions



Please note that while this information is related, it may not directly apply to “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. Further research would be needed to provide a comprehensive analysis of this specific compound. If you have access to more specific or additional information about the compound, I would be happy to help analyze that information.


properties

IUPAC Name

8-amino-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRVKUQPJJFREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468976
Record name 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one

CAS RN

870064-81-6
Record name 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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